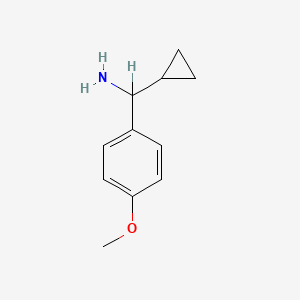

1-Cyclopropyl-1-(4-methoxyphenyl)methylamine

CAS No.: 71477-15-1

Cat. No.: VC13305545

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71477-15-1 |

|---|---|

| Molecular Formula | C11H15NO |

| Molecular Weight | 177.24 g/mol |

| IUPAC Name | cyclopropyl-(4-methoxyphenyl)methanamine |

| Standard InChI | InChI=1S/C11H15NO/c1-13-10-6-4-9(5-7-10)11(12)8-2-3-8/h4-8,11H,2-3,12H2,1H3 |

| Standard InChI Key | IVVASFZJFLBRPG-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C(C2CC2)N |

| Canonical SMILES | COC1=CC=C(C=C1)C(C2CC2)N |

Introduction

Structural and Physicochemical Properties

The compound features a cyclopropyl ring directly bonded to a methylamine group, which is further substituted with a 4-methoxyphenyl moiety. This configuration introduces significant steric and electronic effects, influencing its reactivity and interactions with biological targets. Key physicochemical parameters include a density of and a boiling point of approximately , extrapolated from analogous cyclopropylamines . The methoxy group enhances solubility in polar organic solvents, while the cyclopropane ring contributes to conformational rigidity.

Table 1: Physicochemical Properties of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine

| Property | Value | Source |

|---|---|---|

| CAS Number | 54398-65-1 | |

| Molecular Formula | ||

| Molecular Weight | 177.24 g/mol | |

| Density | ||

| Boiling Point | ||

| Purity | ≥95% |

Industrial and Research Applications

The compound’s primary applications lie in pharmaceutical intermediate synthesis and agrochemical development. Its rigid cyclopropane core makes it a valuable scaffold for drug candidates targeting conformational flexibility-dependent proteins. For example, cyclopropyl-containing inhibitors of prolyl endopeptidase (PEP) demonstrate nanomolar potency, with substituents like dicyclopropylcarbinyl enhancing activity . In agrochemistry, cyclopropane derivatives are explored as herbicides and growth regulators, leveraging their ability to interfere with plant ethylene biosynthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume